molecular formula C10H9NO2 B1195573 2-Hydroxy-1-(1H-indol-3-yl)ethanone CAS No. 2400-51-3

2-Hydroxy-1-(1H-indol-3-yl)ethanone

Cat. No.: B1195573
CAS No.: 2400-51-3
M. Wt: 175.18 g/mol
InChI Key: IBLZDDPFMAFWKP-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1H-indol-3-yl)ethanone is an organic compound with the molecular formula C10H9NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxy group and an ethanone group attached to the indole ring. It is used in various scientific research applications due to its interesting chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1-(1H-indol-3-yl)ethanone plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The exact nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer . This modulation can lead to changes in gene expression, affecting the production of proteins involved in these pathways. Additionally, this compound may influence cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer . These interactions often involve binding to the active site of the enzyme, thereby preventing its normal function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, but the exact duration can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, such as liver damage or oxidative stress . The exact threshold for these effects can vary depending on the specific animal model and experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can then be further processed by other enzymes, leading to their eventual excretion from the body. The exact metabolic pathways involved can vary depending on the specific experimental conditions, but they often involve oxidation, reduction, and conjugation reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins . These proteins can facilitate the movement of this compound across cell membranes and its distribution to different cellular compartments. The exact transport and distribution mechanisms can vary depending on the specific cell type and experimental conditions.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . These modifications can influence the activity of this compound by altering its interactions with other biomolecules or its stability within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone typically involves the reaction of indole with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-1-(1H-indol-3-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Hydroxy-1-(1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the hydroxy group at the 2-position and the ethanone group at the 1-position makes it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLZDDPFMAFWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178731
Record name Ethanone, 2-hydroxy-1-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxymethyl indol-3-yl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2400-51-3
Record name 3-(Hydroxyacetyl)indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2400-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-hydroxy-1-(1H-indol-3-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-hydroxy-1-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxymethyl indol-3-yl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173 - 174 °C
Record name Hydroxymethyl indol-3-yl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 2-Hydroxy-1-(1H-indol-3-yl)ethanone?

A1: this compound, also known as indole-3-pyruvic acid, has been isolated from various natural sources. These include the fermentation culture of the endophytic fungus EN-22, derived from the marine red alga Polysiphonia urceolata [], the red alga Grateloupia turuturu [], and cultures of the lipophilic yeast Malassezia furfur []. Additionally, it has been found in the fermentation broth of the endophytic actinomycete Jishengella endophytica 161111 [].

Q2: Besides this compound, what other indole alkaloids have been identified in Malassezia furfur cultures?

A2: Research on Malassezia furfur cultures, specifically after supplementing L-tryptophan as the sole nitrogen source, has led to the discovery of several novel indole alkaloids. Alongside this compound, scientists identified pityriacitrin B, malassezindoles A and B, malassezialactic acid, malasseziazoles A, B, and C, pityriazole, malasseziacitrin, and malassezione []. These findings highlight the metabolic potential of this yeast in producing a diverse array of indole-based compounds.

Q3: What spectroscopic techniques are commonly employed for the structural elucidation of this compound and similar compounds?

A3: The structural characterization of this compound and related compounds heavily relies on spectroscopic analysis. Studies frequently utilize a combination of Mass Spectrometry (MS), one-dimensional Nuclear Magnetic Resonance (1D-NMR), and two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy [, , ]. These techniques provide complementary data on the compound's molecular mass, atom connectivity, and spatial arrangement, ultimately enabling the determination of its chemical structure.

Q4: Have any biological activities been reported for compounds isolated alongside this compound from natural sources?

A4: Yes, interestingly, some compounds co-existing with this compound in natural extracts have shown promising biological activities. For example, perlolyrine, 1-hydroxy-β-carboline, lumichrome, and 1H-indole-3-carboxaldehyde, isolated from Jishengella endophytica 161111 alongside this compound, exhibited activity against the influenza A virus subtype H1N1 []. This finding suggests the potential of these natural sources as reservoirs for bioactive molecules.

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